molecular formula C8H13NO B12315691 Octahydroindolizin-2-one

Octahydroindolizin-2-one

Cat. No.: B12315691
M. Wt: 139.19 g/mol
InChI Key: GNBXSXWCRFYWBT-UHFFFAOYSA-N
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Description

Octahydroindolizin-2-one is a heterocyclic organic compound with the molecular formula C8H13NO It is a derivative of indolizine, characterized by a saturated bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of indolizine derivatives using hydrogenation catalysts. For example, the reduction of indolizine with hydrogen gas in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product is achieved through techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom or the carbon framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.

    Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Fully saturated derivatives.

    Substitution: Various substituted indolizine derivatives.

Scientific Research Applications

Octahydroindolizin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of octahydroindolizin-2-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one: A structurally related compound with similar biological activities.

    Indole: Another related compound with a different degree of saturation and aromaticity.

    Pyrrolidine: A simpler heterocyclic compound with a single nitrogen atom.

Uniqueness

Octahydroindolizin-2-one is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5,6,7,8,8a-hexahydro-1H-indolizin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-5-7-3-1-2-4-9(7)6-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBXSXWCRFYWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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